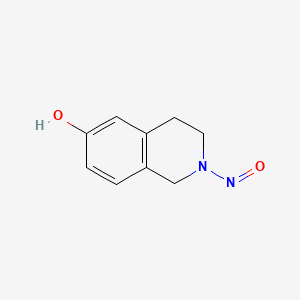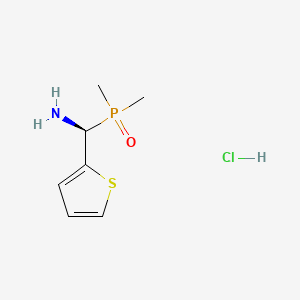
(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride is a compound that features a thiophene ring, a dimethylphosphoryl group, and a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: Thiophene and its derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and the Fiesselmann reaction.
Introduction of the Dimethylphosphoryl Group: This step involves the phosphorylation of the thiophene derivative using dimethylphosphoryl chloride under basic conditions.
Formation of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques could enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dimethylphosphoryl group can be reduced to a phosphine.
Substitution: The methanamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Industry: The compound could be used in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of (1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparación Con Compuestos Similares
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride is unique due to the presence of both a dimethylphosphoryl group and a methanamine moiety, which may confer distinct chemical and biological properties compared to other thiophene derivatives.
Propiedades
Fórmula molecular |
C7H13ClNOPS |
|---|---|
Peso molecular |
225.68 g/mol |
Nombre IUPAC |
(S)-dimethylphosphoryl(thiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12NOPS.ClH/c1-10(2,9)7(8)6-4-3-5-11-6;/h3-5,7H,8H2,1-2H3;1H/t7-;/m0./s1 |
Clave InChI |
FXTDVABGELGGQE-FJXQXJEOSA-N |
SMILES isomérico |
CP(=O)(C)[C@@H](C1=CC=CS1)N.Cl |
SMILES canónico |
CP(=O)(C)C(C1=CC=CS1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)

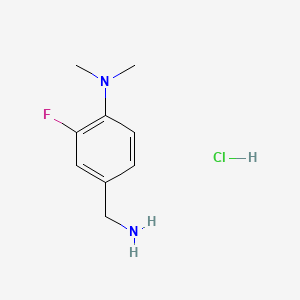
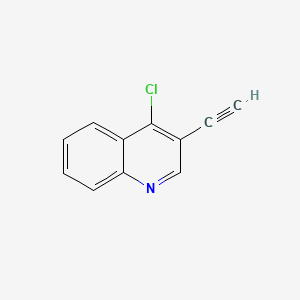

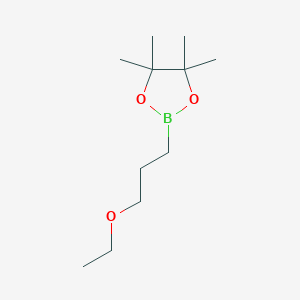

![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
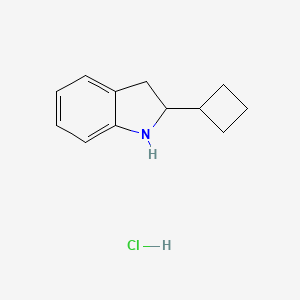
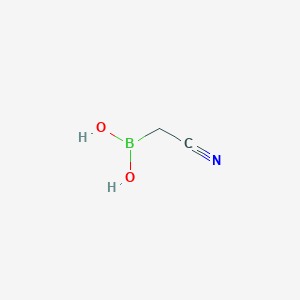

![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)
